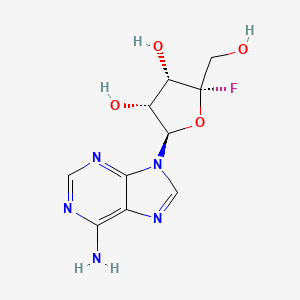
7,8-Difluoroquinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Difluoroquinoline-2-carbaldehyde (DFQC) is an organic compound with the chemical formula C9H5F2NO2. It is a yellow-colored solid that can be synthesized from several precursors, including 2-amino-5-chloro-3-fluorobenzaldehyde, 2-amino-3-fluorobenzaldehyde, and 7-amino-8-fluoroquinoline. DFQC has been widely studied due to its potential applications in various scientific fields, such as drug discovery and drug metabolism.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Recent studies have focused on the synthesis of quinoline ring systems, including 7,8-Difluoroquinoline-2-carbaldehyde and its analogs. These compounds are significant in constructing fused or binary quinoline-cored heterocyclic systems. Their synthesis often involves classical methods like Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis, demonstrating the compound's versatility and applicability in various synthetic applications (Hamama et al., 2018).
Photophysical and Electronic Properties
Studies have also explored the photophysical properties of this compound derivatives. These molecules are known for their unique prototropic equilibria and exhibit intriguing electronic absorption and fluorescence characteristics, making them suitable for applications in material science and molecular switches (Vetokhina et al., 2013).
Coordination Chemistry and Metal Ion Sensing
The compound and its derivatives have been used in coordination chemistry, particularly in binding rare-earth metal ions. This demonstrates their potential as ligands in complex formation and metal ion sensing. The coordination properties with different metal ions like aluminum and magnesium have been a subject of interest, showcasing the compound's application in creating sensitive and selective fluorescence sensors for metal ions (Albrecht et al., 2005).
Antibacterial and Antioxidant Activities
Synthetic derivatives of this compound have been evaluated for their potential antibacterial and antioxidant activities. These studies provide insights into the medicinal and pharmacological potential of quinoline derivatives, highlighting their role in developing new antibacterial and antioxidant agents (Zeleke et al., 2020).
Propiedades
IUPAC Name |
7,8-difluoroquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO/c11-8-4-2-6-1-3-7(5-14)13-10(6)9(8)12/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSIGANJBYYEBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=C2F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856038 |
Source


|
| Record name | 7,8-Difluoroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1351517-03-7 |
Source


|
| Record name | 7,8-Difluoroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

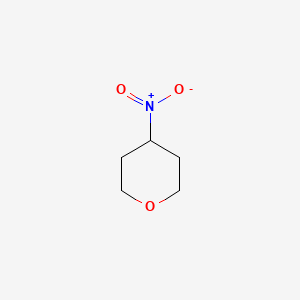
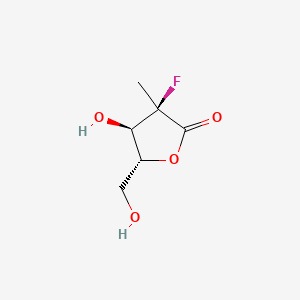
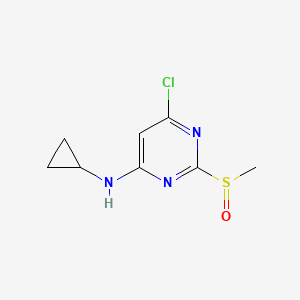
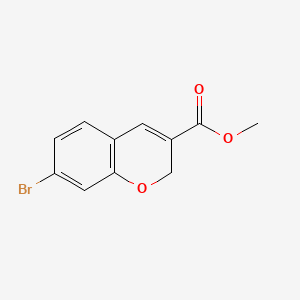




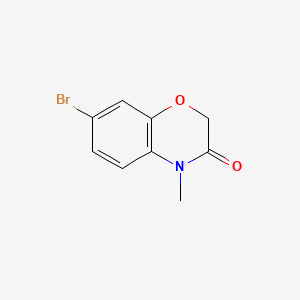
![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)
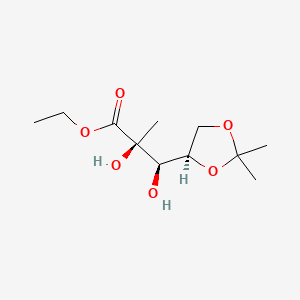
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B580519.png)
